N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline
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Overview
Description
N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the furan ring and the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions include furanones, tetrahydrofuran derivatives, and substituted aniline derivatives .
Scientific Research Applications
N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline has several scientific research applications:
Mechanism of Action
The mechanism by which N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline exerts its effects involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Furfural: A furan derivative used in the production of resins and as a solvent.
5-Hydroxymethylfurfural: A platform chemical derived from biomass, used in the synthesis of various chemicals.
Furfuryl Alcohol: Used in the production of furan resins and as a solvent.
Uniqueness
N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a furan ring with an aniline moiety makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[1-(furan-2-yl)-3-methylbut-3-enyl]-4-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12(2)11-15(16-5-4-10-19-16)17-13-6-8-14(18-3)9-7-13/h4-10,15,17H,1,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCWMCURSMVEQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C1=CC=CO1)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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